molecular formula C14H16FN3 B13654821 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine

2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine

Cat. No.: B13654821
M. Wt: 245.29 g/mol
InChI Key: XISYJXAIEKMGPA-UHFFFAOYSA-N
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Description

2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine is a chemical compound that features a piperidine ring substituted with an imidazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl group and the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized using a condensation reaction between a diamine and a dicarbonyl compound. The fluorophenyl group can be introduced via a nucleophilic substitution reaction, and the piperidine ring can be formed through a reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the fluorophenyl group can produce the corresponding phenyl derivative .

Scientific Research Applications

2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the fluorophenyl group can enhance the compound’s binding affinity to certain receptors. The piperidine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine is unique due to the combination of the imidazole ring, fluorophenyl group, and piperidine ring. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity and biological activity .

Properties

Molecular Formula

C14H16FN3

Molecular Weight

245.29 g/mol

IUPAC Name

2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine

InChI

InChI=1S/C14H16FN3/c15-11-5-3-4-10(8-11)13-9-17-14(18-13)12-6-1-2-7-16-12/h3-5,8-9,12,16H,1-2,6-7H2,(H,17,18)

InChI Key

XISYJXAIEKMGPA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=C(N2)C3=CC(=CC=C3)F

Origin of Product

United States

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